molecular formula C10H6BrClO2S B13900939 Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate

Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate

Katalognummer: B13900939
Molekulargewicht: 305.58 g/mol
InChI-Schlüssel: DSPFSKQLNRBWJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene precursor. One common method includes the reaction of 3-bromo-1-benzothiophene with chlorinating agents under controlled conditions to introduce the chlorine substituent at the 6-position. The carboxylate group is then introduced through esterification reactions using methylating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative .

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Wirkmechanismus

The mechanism of action of methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate is largely dependent on its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by forming reactive intermediates that can interact with biomolecules .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
  • Methyl 6-bromo-1-benzothiophene-2-carboxylate
  • Methyl 3-bromo-1-benzothiophene-2-carboxylate

Comparison: Compared to its analogs, methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine substituents. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications. The chlorine atom at the 6-position can enhance its electron-withdrawing properties, potentially increasing its stability and reactivity in certain reactions .

Eigenschaften

Molekularformel

C10H6BrClO2S

Molekulargewicht

305.58 g/mol

IUPAC-Name

methyl 3-bromo-6-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3

InChI-Schlüssel

DSPFSKQLNRBWJL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.